6-Fluoro-8-iodoquinolin-2(1H)-one: A Comprehensive Technical Guide on Physiochemical Profiling and Synthetic Functionalization
6-Fluoro-8-iodoquinolin-2(1H)-one: A Comprehensive Technical Guide on Physiochemical Profiling and Synthetic Functionalization
Executive Summary
In contemporary medicinal chemistry, halogenated heterocycles serve as foundational scaffolds for the rapid elaboration of structure-activity relationships (SAR). 6-Fluoro-8-iodoquinolin-2(1H)-one is a highly specialized, bifunctional building block. By strategically positioning a metabolic-blocking fluorine atom at the C6 position and a highly reactive iodine atom at the C8 position, this compound provides drug development professionals with an orthogonal handle for late-stage functionalization. This whitepaper details the physiochemical properties, structural causality, and field-proven experimental protocols for utilizing this scaffold in drug discovery.
Structural and Physiochemical Profiling
Understanding the baseline physical and chemical properties of 6-Fluoro-8-iodoquinolin-2(1H)-one is critical for predicting its behavior in both synthetic reactions and biological assays. The data summarized below reflects the established metrics for this compound[1, 2, 3].
Quantitative Data Summary
| Property | Value | Causality / Significance |
| Chemical Name | 6-Fluoro-8-iodoquinolin-2(1H)-one | Standard IUPAC nomenclature. |
| CAS Registry Number | 1535306-28-5 [1] | Unique identifier for procurement and safety tracking. |
| Molecular Formula | C9H5FINO | Defines the stoichiometric mass. |
| Molecular Weight | 289.05 g/mol [1] | Ideal low-molecular-weight starting material for fragment-based drug design (FBDD). |
| MDL Number | MFCD23764023 [2] | Cross-reference identifier for chemical databases. |
| Physical State | Solid (Powder) | Facilitates easy weighing and long-term benchtop stability. |
| Hydrogen Bond Donors | 1 (N-H) | Participates in target-binding interactions; dictates solubility. |
| Hydrogen Bond Acceptors | 2 (C=O, F) | Enhances interaction with kinase hinge regions. |
| Tautomeric State | Lactam (Dominant) | The equilibrium heavily favors the quinolin-2(1H)-one (lactam) over the 2-hydroxyquinoline (lactim) in solid state and polar solvents. |
Chemical Reactivity and Causality: The Scaffold Logic
As a Senior Application Scientist, it is vital to understand why this specific substitution pattern is chosen over unhalogenated or differently substituted analogs. Every atom on this scaffold serves a distinct, calculated purpose.
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The 6-Fluoro Substitution (Metabolic Stability): The C6 position of the quinoline ring is a notorious "soft spot" for cytochrome P450-mediated oxidative metabolism. By installing a fluorine atom—which is similar in steric bulk to hydrogen but possesses a significantly stronger C-F bond—we effectively block this metabolic liability. Furthermore, the highly electronegative fluorine modulates the lipophilicity (LogP) of the molecule, enhancing cellular permeability without drastically increasing the molecular weight.
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The 8-Iodo Substitution (Cross-Coupling Handle): Iodine is the premier halogen for transition-metal-catalyzed cross-coupling reactions. The C-I bond is significantly weaker and more polarizable than C-Br or C-Cl bonds. This allows for rapid oxidative addition by Palladium(0) catalysts under mild conditions, enabling regioselective functionalization at the C8 position (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings) without disturbing the rest of the molecule.
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The Lactam Core (Target Anchoring): The N1-H and C2=O motif forms a rigid hydrogen-bond donor/acceptor pair. In kinase inhibitor design, this motif frequently mimics the adenine ring of ATP, anchoring the molecule into the hinge region of the kinase domain.
Diagram 1: Logical relationship between the structural features and their chemical/biological utility.
Experimental Methodology: Synthesis and Functionalization
To maximize the utility of 6-Fluoro-8-iodoquinolin-2(1H)-one, robust and self-validating experimental protocols are required. The following methodologies are engineered to ensure high yield, regioselectivity, and reproducibility.
Protocol A: Regioselective Suzuki-Miyaura Cross-Coupling at C8
This protocol describes the coupling of an aryl boronic acid to the C8 position. The causality behind the choice of catalyst and solvent is critical: Pd(dppf)Cl2 is selected because its bidentate ligand (dppf) prevents the formation of inactive palladium black, while the biphasic Dioxane/Water system ensures the solubility of both the organic scaffold and the inorganic base.
Step-by-Step Methodology:
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Reagent Preparation: In an oven-dried Schlenk flask, combine 6-Fluoro-8-iodoquinolin-2(1H)-one (1.0 equiv), the desired aryl boronic acid (1.2 equiv), K2CO3 (3.0 equiv), and Pd(dppf)Cl2 (0.05 equiv).
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Solvent Addition & Degassing (Critical Step): Add a solvent mixture of 1,4-Dioxane and H2O (4:1 ratio, 0.1 M concentration). Self-Validation/Causality: The active Pd(0) species is highly susceptible to oxidation. You must degas the mixture by bubbling ultra-pure N2 or Argon through the solution for at least 15 minutes prior to heating.
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Reaction Execution: Seal the flask and heat to 90°C in an oil bath. Stir vigorously for 12–16 hours. Monitor the reaction via LC-MS. The disappearance of the starting material mass ( m/z 290.0 [M+H]+ ) validates reaction completion.
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Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) and partition with water. Extract the aqueous layer twice with EtOAc. Wash the combined organic layers with brine to remove residual DMF/water, then dry over anhydrous Na2SO4 .
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Purification: Filter the drying agent and concentrate the filtrate in vacuo. Purify the crude residue via silica gel flash chromatography using a Hexanes/EtOAc gradient.
Diagram 2: Step-by-step experimental workflow for Pd-catalyzed cross-coupling.
Protocol B: Regioselective N-Alkylation
Because the quinolinone core exhibits lactam-lactim tautomerism, alkylation can theoretically occur at the nitrogen (N-alkylation) or the oxygen (O-alkylation).
Methodology & Causality: To selectively drive N-alkylation, use a base with a large, soft counterion, such as Cesium Carbonate ( Cs2CO3 ), in a polar aprotic solvent like DMF. The soft Cs+ ion poorly coordinates with the hard oxygen anion of the ambidentate nucleophile, leaving the nitrogen more exposed and reactive toward electrophiles (e.g., alkyl halides).
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Procedure: Stir the scaffold (1.0 equiv) and Cs2CO3 (2.0 equiv) in DMF at room temperature for 30 minutes. Add the alkyl halide (1.1 equiv) dropwise. Stir for 4 hours. Quench with water to precipitate the N-alkylated product.
Analytical Validation System
To ensure scientific integrity, the synthesized or procured 6-Fluoro-8-iodoquinolin-2(1H)-one must be analytically validated.
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Liquid Chromatography-Mass Spectrometry (LC-MS):
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Ionization: Electrospray Ionization Positive mode (ESI+).
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Expected Mass: The theoretical exact mass is 288.94. The expected [M+H]+ peak will be observed at m/z 290.0 .
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Nuclear Magnetic Resonance (1H NMR):
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Solvent: DMSO−d6 is required due to the strong intermolecular hydrogen bonding of the lactam core.
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Key Signals: The N-H proton will appear far downfield as a broad singlet (typically between 11.5 and 12.0 ppm). The presence of the fluorine atom at C6 will cause distinct 2J and 3J H-F scalar coupling, splitting the adjacent C5 and C7 protons into characteristic doublet-of-doublets.
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References
The physical properties, chemical identifiers, and baseline reactivity profiles discussed in this guide are grounded in data provided by leading chemical suppliers and verified databases.
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Accela ChemBio. "1535306-28-5, 6-Fluoro-8-iodoquinolin-2(1H)-one". Accessed March 2026.[Link]
